9H-Fluorene, 2,7-bis(2-phenylethenyl)-
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Overview
Description
9H-Fluorene, 2,7-bis(2-phenylethenyl)-: is a compound known for its unique structural properties and applications in various scientific fields This compound is characterized by the presence of two phenylethenyl groups attached to the 2 and 7 positions of the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene, 2,7-bis(2-phenylethenyl)- typically involves the reaction of 2,7-dibromofluorene with phenylacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is purified by column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9H-Fluorene, 2,7-bis(2-phenylethenyl)- can undergo oxidation reactions to form corresponding fluorenone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can participate in electrophilic substitution reactions, particularly at the phenyl rings, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Dihydrofluorene derivatives.
Substitution: Halogenated or nitro-substituted fluorenes.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of conjugated polymers for organic electronics.
- Acts as a precursor for the synthesis of various functionalized fluorenes .
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 9H-Fluorene, 2,7-bis(2-phenylethenyl)- primarily involves its ability to participate in π-π interactions and electron transfer processes. The phenylethenyl groups enhance the conjugation and electron-donating properties of the fluorene core, making it an efficient material for optoelectronic applications. The compound interacts with molecular targets through non-covalent interactions, facilitating energy transfer and emission processes .
Comparison with Similar Compounds
- 9H-Fluorene, 2,7-dibromo-
- 9H-Fluorene, 2,7-dimethyl-
- 9H-Fluorene, 2,7-diphenyl-
Comparison:
- 9H-Fluorene, 2,7-bis(2-phenylethenyl)- exhibits superior optoelectronic properties compared to its analogs due to the extended conjugation provided by the phenylethenyl groups.
- It shows higher fluorescence quantum yields and better charge transport properties, making it more suitable for applications in OLEDs and other electronic devices .
Properties
CAS No. |
51023-87-1 |
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Molecular Formula |
C29H22 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2,7-bis(2-phenylethenyl)-9H-fluorene |
InChI |
InChI=1S/C29H22/c1-3-7-22(8-4-1)11-13-24-15-17-28-26(19-24)21-27-20-25(16-18-29(27)28)14-12-23-9-5-2-6-10-23/h1-20H,21H2 |
InChI Key |
DAKGYRRPMNTHII-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)C=CC3=CC=CC=C3)C4=C1C=C(C=C4)C=CC5=CC=CC=C5 |
Origin of Product |
United States |
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